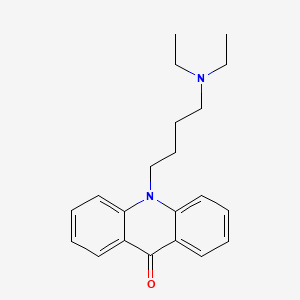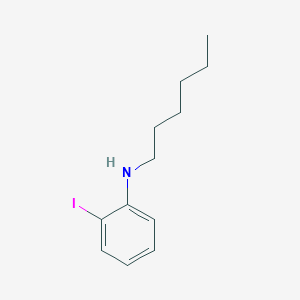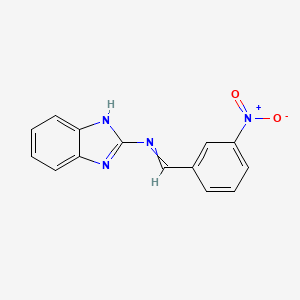
1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole is a chemical compound with the molecular formula C7H9IN2 and a molecular weight of 248.06 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and material science.
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can be used to form pyrazoles . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Analyse Des Réactions Chimiques
1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other groups using reagents such as copper powder and aryl halides.
Oxidation Reactions: The compound can be oxidized using bromine or other oxidizing agents to form different pyrazole derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form complex pyrazole structures.
Common reagents used in these reactions include bromine, copper powder, and aryl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Agriculture: The compound is used in the development of agrochemicals, including herbicides and pesticides.
Material Science: It is used in the synthesis of materials with specific properties for industrial applications.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole can be compared with other similar compounds such as:
5-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole: This compound has a similar structure but differs in the position of the methyl group.
4-Iodo-1-methyl-1H-pyrazole: This compound lacks the cyclopropyl group, making it less complex.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H9IN2 |
|---|---|
Poids moléculaire |
248.06 g/mol |
Nom IUPAC |
1-cyclopropyl-4-iodo-5-methylpyrazole |
InChI |
InChI=1S/C7H9IN2/c1-5-7(8)4-9-10(5)6-2-3-6/h4,6H,2-3H2,1H3 |
Clé InChI |
TWCWXPYSNXGMCY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1C2CC2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125256.png)


![N'-[(E)-(3-bromophenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B14125278.png)


![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125300.png)


![Ethyl 2-[[2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate;hydrochloride](/img/structure/B14125314.png)


